molecular formula C16H13F3N4O B14178263 4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-86-5

4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14178263
CAS No.: 917759-86-5
M. Wt: 334.30 g/mol
InChI Key: BRIFWZWYPYVJLM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the pyrido[3,2-d]pyrimidine core structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-aminopyrimidine with ethyl 3-(trifluoromethyl)benzoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other protein kinases, thereby affecting cell cycle regulation and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the ethoxy group and the trifluoromethyl group, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its stability, lipophilicity, and ability to interact with various biological targets .

Properties

CAS No.

917759-86-5

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)7-6-11(21-13)9-4-3-5-10(8-9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)

InChI Key

BRIFWZWYPYVJLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)N

Origin of Product

United States

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